molecular formula C19H23NO3S B2518587 N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE CAS No. 1351658-77-9

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE

Cat. No.: B2518587
CAS No.: 1351658-77-9
M. Wt: 345.46
InChI Key: OVKXAKNKMMWCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

The synthesis of N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE typically involves the condensation of thiophene derivatives with appropriate reagents under controlled conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific catalysts and reaction conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a broad range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-18(22,16-8-5-13-24-16)14-20-17(21)19(9-11-23-12-10-19)15-6-3-2-4-7-15/h2-8,13,22H,9-12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXAKNKMMWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.